

Application Note: Mass Spectrometry Analysis of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methyl-5-phenyl-3-isoxazolecarboxamide*

Cat. No.: B171521

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Abstract

This document provides a detailed protocol for the mass spectrometric analysis of **N-methyl-5-phenyl-3-isoxazolecarboxamide**, a compound of interest in pharmaceutical research. The methods outlined are suitable for the identification, characterization, and quantification of this molecule. This application note includes sample preparation guidelines, instrumental parameters for mass spectrometry, and a proposed fragmentation pattern. The provided data and workflows are intended to serve as a foundational guide for researchers working with this and structurally related compounds.

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide is a small organic molecule featuring an isoxazole core, a phenyl substituent, and a methylcarboxamide group. As with many novel chemical entities in drug discovery and development, accurate and reliable analytical methods are crucial for its characterization. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This note describes the application of electrospray ionization mass spectrometry (ESI-MS) for the analysis of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Experimental Protocols

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **N-methyl-5-phenyl-3-isoxazolecarboxamide** and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Final Concentration for Infusion: Further dilute the working solution to a final concentration of 1 µg/mL using the mobile phase.
- Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions

The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 - 4.5 kV
Nebulizer Gas (N2)	30 - 40 psi
Drying Gas (N2) Flow	8 - 12 L/min
Drying Gas Temperature	300 - 350 °C
Scan Range (MS1)	m/z 50 - 500
Collision Gas	Argon
Collision Energy (MS/MS)	10 - 30 eV (optimized for fragmentation)

Data Presentation

The expected mass spectral data for **N-methyl-5-phenyl-3-isoxazolecarboxamide** (Molecular Formula: $C_{11}H_{10}N_2O_2$, Molecular Weight: 202.21 g/mol) is summarized below.

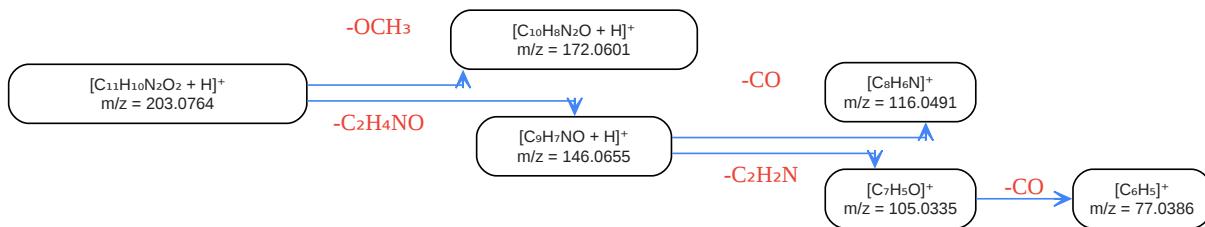
Predicted Mass Spectral Peaks

m/z (Da)	Ion Species	Proposed Fragment Structure
203.0764	$[M+H]^+$	Protonated parent molecule
172.0601	$[M+H - OCH_3]^+$	Loss of the methoxy group from the amide
146.0655	$[M+H - C_2H_4NO]^+$	Cleavage of the N-methylcarboxamide group
116.0491	$[C_8H_6N]^+$	Phenylisoxazole fragment
105.0335	$[C_7H_5O]^+$	Benzoyl cation
77.0386	$[C_6H_5]^+$	Phenyl cation

Mandatory Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of **N-methyl-5-phenyl-3-isoxazolecarboxamide** under collision-induced dissociation (CID).

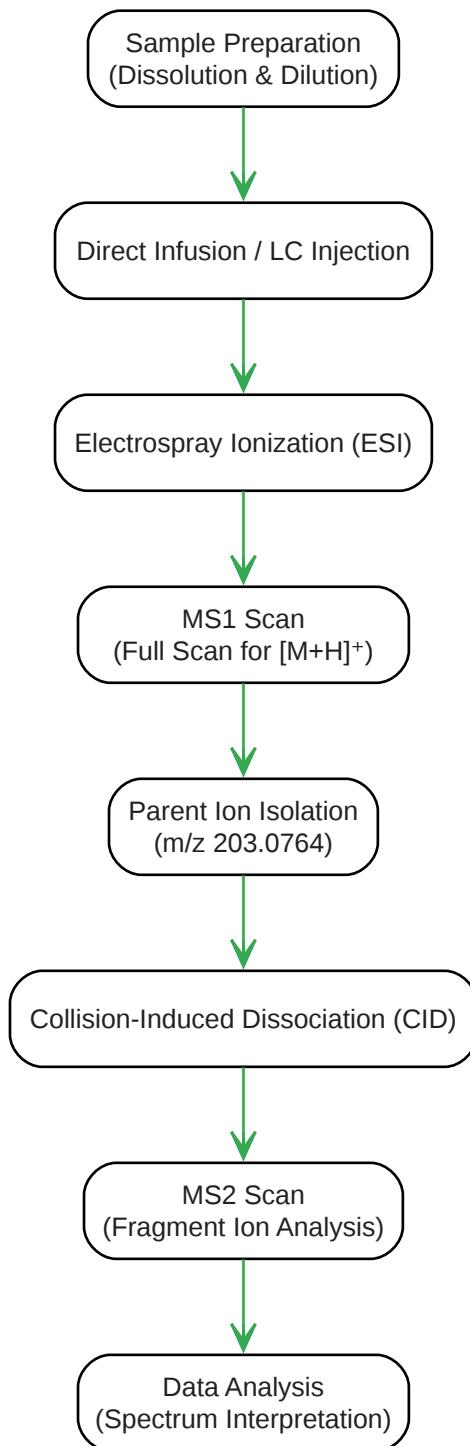


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Caption: Proposed ESI-MS/MS fragmentation of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometric analysis of the target compound.



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Caption: General workflow for MS analysis of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Conclusion

This application note provides a comprehensive, though theoretical, guide for the mass spectrometric analysis of **N-methyl-5-phenyl-3-isoxazolecarboxamide**. The detailed protocols, expected data, and visual workflows offer a solid starting point for researchers to develop and validate their own analytical methods for this compound. The proposed fragmentation pattern can aid in the structural confirmation and identification of related impurities or metabolites. It is recommended to optimize the experimental conditions for the specific instrumentation used.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com